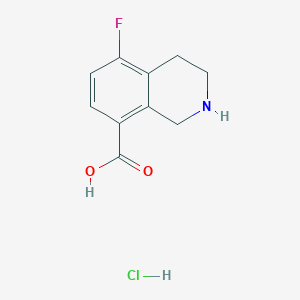

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions typically involve agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H11ClFNO2

- Molecular Weight : 231.65 g/mol

- CAS Number : 1989671-40-0

- Purity : Minimum 95% .

The compound features a tetrahydroisoquinoline structure, which is known for its ability to mimic natural amino acids and peptides.

Drug Development

5-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are being explored as potential therapeutic agents due to their structural similarity to known bioactive compounds. Notably:

- Anticancer Agents : Research indicates that modifications of tetrahydroisoquinoline structures can lead to compounds that inhibit cancer cell proliferation. For instance, derivatives have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

- Cardiovascular Drugs : Compounds derived from this structure have been utilized in the design of angiotensin-converting enzyme (ACE) inhibitors. A notable example is quinapril, which incorporates a tetrahydroisoquinoline moiety and is used in hypertension management .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For example:

- Glycogen Synthase Kinase 3 Beta (GSK3β) : Inhibitors based on this scaffold have been shown to modulate GSK3β activity, which is implicated in several diseases including diabetes and cancer .

Peptide Design

Due to its structural properties, 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of peptidomimetics. Its incorporation into peptide sequences can enhance stability and bioactivity while retaining the ability to interact with biological targets .

Neuropharmacology

Research has indicated potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential role in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on pancreatic cancer cells. The results demonstrated that specific modifications to the structure enhanced potency against resistant cancer cell lines .

Case Study 2: Peptidomimetic Applications

In a series of experiments aimed at developing novel peptide-based drugs, researchers substituted proline residues with tetrahydroisoquinoline derivatives. This modification led to improved binding affinities for target receptors involved in hypertension .

Summary of Findings

The applications of this compound span multiple domains within medicinal chemistry and biological research. Its utility as a precursor for drug development and as a tool for exploring enzyme interactions highlights its significance in ongoing scientific investigations.

Mécanisme D'action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

- 1,2,3,4-Tetrahydroisoquinoline derivatives

Uniqueness

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to other tetrahydroisoquinoline derivatives .

Activité Biologique

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and therapeutic potential. This compound exhibits significant biological activity primarily due to its structural similarities to natural alkaloids, which positions it as a candidate for various medicinal applications.

Molecular Characteristics

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- CAS Number : 1989671-39-7

The compound features a fluorine atom at the 5-position and a carboxylic acid group at the 8-position of the isoquinoline ring system. This unique combination enhances its biological activity compared to related compounds.

Biological Activity Overview

Research indicates that this compound has potential applications in several therapeutic areas:

- Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for conditions characterized by inflammation.

- Anticancer Activity : There is emerging evidence of its potential in cancer treatment, particularly through mechanisms that involve apoptosis induction in cancer cells.

The mechanism of action involves interactions with specific molecular targets and pathways. These interactions are crucial for understanding how the compound influences various biochemical pathways and its potential therapeutic effects in vivo.

Key Interactions:

- Binding Affinities : Studies focus on the compound's binding affinities with various receptors and enzymes, which could elucidate its mechanism of action.

- Influence on Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without fluorine/carboxyl group | Lacks both fluorine and carboxylic acid functionalities |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at the 8-position | Different position of fluorine leads to varied reactivity |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid group | Retains fluorine but lacks the functional carboxyl group |

The presence of both the fluorine atom and the carboxylic acid group in 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid distinguishes it from these analogs and enhances its biological activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

- Neuroprotection : In vitro studies demonstrated that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can protect neuronal cells from oxidative stress-induced apoptosis.

- Anticancer Activity : Research published in recent journals indicates that this compound shows promise in inhibiting tumor growth in xenograft models.

- Anti-inflammatory Effects : A study focusing on inflammatory markers revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines.

Propriétés

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNAMYTXFFCWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.